molecular formula C9H6FN3O2 B13181938 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid

1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13181938
M. Wt: 207.16 g/mol
InChI Key: MUUDQJPFYGEHFO-UHFFFAOYSA-N
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Description

1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a fluoropyridine and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the formation of the fluoropyridine and pyrazole rings followed by their coupling. One common method involves the use of fluorinated pyridines, which are synthesized through selective fluorination reactions . The pyrazole ring can be formed via cyclization reactions involving hydrazines and 1,3-diketones . The final coupling step often requires the use of coupling agents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the fluoropyridine and pyrazole rings, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H6FN3O2

Molecular Weight

207.16 g/mol

IUPAC Name

1-(5-fluoropyridin-2-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H6FN3O2/c10-6-1-2-8(11-5-6)13-4-3-7(12-13)9(14)15/h1-5H,(H,14,15)

InChI Key

MUUDQJPFYGEHFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)N2C=CC(=N2)C(=O)O

Origin of Product

United States

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